1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid
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Overview
Description
1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The presence of the 2-chlorobenzyl group and the carboxylic acid functional group makes this compound unique and potentially useful in various chemical and biological applications.
Scientific Research Applications
1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antibacterial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
Target of Action
It is known that benzimidazole compounds, which share a similar structure, have diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Mode of Action
Benzimidazole compounds are known to interact with their targets through various mechanisms, including free radical reactions, nucleophilic substitutions, and oxidations .
Biochemical Pathways
Benzimidazole compounds are known to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzimidazole compounds are known to have a broad spectrum of bioactivities, suggesting that they can induce various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the 2-Chlorobenzyl Group: This step involves the alkylation of the imidazole ring with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom in the 2-chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted imidazole derivatives.
Comparison with Similar Compounds
- 1-(2-Chlorobenzyl)-1H-benzimidazole-2-carboxylic acid
- 1-(2-Chlorobenzyl)-1H-imidazole-4-carboxylic acid
- 1-(2-Chlorobenzyl)-1H-imidazole-5-carboxylic acid
Uniqueness: 1-(2-Chlorobenzyl)-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorobenzyl group and the carboxylic acid functional group provides distinct properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]imidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-9-4-2-1-3-8(9)7-14-6-5-13-10(14)11(15)16/h1-6H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSYNQHHLLCKKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CN=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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